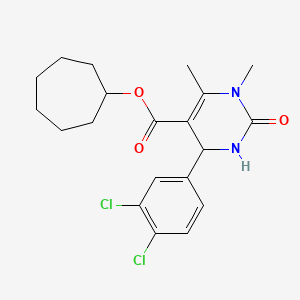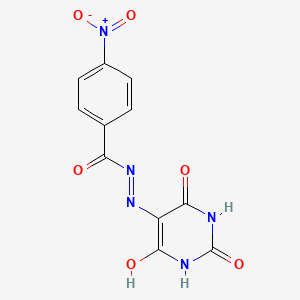![molecular formula C16H15NO4 B5190840 3-[(4-methoxybenzoyl)amino]phenyl acetate](/img/structure/B5190840.png)
3-[(4-methoxybenzoyl)amino]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methoxybenzoyl)amino]phenyl acetate, also known as MPAA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of 4-aminophenylacetic acid and has been shown to have various biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-[(4-methoxybenzoyl)amino]phenyl acetate involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. This compound inhibits the activity of COX-2, thereby reducing the production of prostaglandins. LOX is an enzyme that is involved in the production of leukotrienes, which are also known to promote inflammation and cancer cell growth. This compound inhibits the activity of LOX, thereby reducing the production of leukotrienes.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins and leukotrienes. This compound also has antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This property of this compound makes it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[(4-methoxybenzoyl)amino]phenyl acetate in lab experiments is its ability to inhibit the growth of cancer cells. This property of this compound makes it a potential anti-cancer agent. In addition, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This property of this compound makes it difficult to dissolve in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are various future directions for the use of 3-[(4-methoxybenzoyl)amino]phenyl acetate in scientific research. One of the potential applications of this compound is in the development of anti-cancer drugs. This compound has been shown to inhibit the growth of various cancer cells, and further research can lead to the development of more potent anti-cancer drugs. In addition, this compound can be used in the development of anti-inflammatory drugs due to its ability to inhibit the production of prostaglandins and leukotrienes. Further research can also be done to improve the solubility of this compound in aqueous solutions, which can increase its bioavailability and effectiveness.
Conclusion
In conclusion, this compound is a chemical compound that has various biological and pharmacological activities. It has been widely used in scientific research due to its unique properties. This compound has been shown to inhibit the growth of various cancer cells, reduce inflammation, scavenge free radicals, and inhibit angiogenesis. Further research can lead to the development of more potent anti-cancer and anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of 3-[(4-methoxybenzoyl)amino]phenyl acetate involves the reaction of 4-aminophenylacetic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by various methods such as thin-layer chromatography and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
3-[(4-methoxybenzoyl)amino]phenyl acetate has been widely used in scientific research due to its various biological and pharmacological activities. One of the major applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. This compound induces apoptosis in cancer cells by activating caspases and inhibiting the expression of anti-apoptotic proteins.
Propiedades
IUPAC Name |
[3-[(4-methoxybenzoyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11(18)21-15-5-3-4-13(10-15)17-16(19)12-6-8-14(20-2)9-7-12/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYZDULAESHKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190759.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5190767.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5190772.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B5190786.png)
![2-[(2-fluorophenoxy)methyl]-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5190789.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5190790.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190797.png)


![3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5190817.png)
![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)